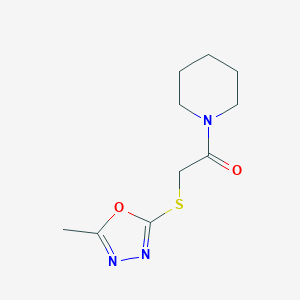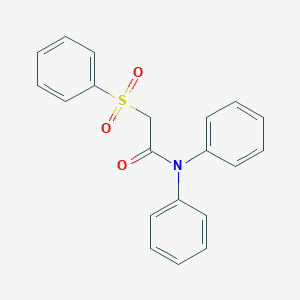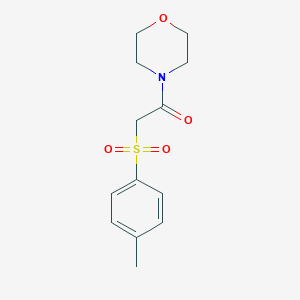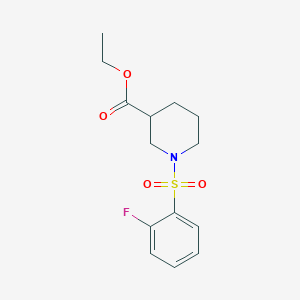![molecular formula C14H15NOS B262918 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)
2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of certain receptors and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the expression of certain inflammatory genes. In vivo studies have demonstrated that this compound can alleviate pain and reduce fever in animal models. It has also been shown to exhibit antitumor and antimicrobial activities.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other pharmacologically active compounds, this compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action. Understanding how this compound exerts its pharmacological effects could lead to the development of more potent and selective drugs. Another potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Finally, further studies are needed to determine the safety and toxicity of this compound, particularly in vivo, to assess its potential for clinical use.
合成法
The synthesis of 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 2-bromoethyl thiophene with 2-aminotoluene in the presence of a palladium catalyst to form 2-methyl-N-[2-(thiophen-2-yl)ethyl]aniline. The second step involves the reaction of 2-methyl-N-[2-(thiophen-2-yl)ethyl]aniline with benzoyl chloride in the presence of a base to form this compound.
科学的研究の応用
2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess antitumor and antimicrobial properties. In pharmacology, this compound has been shown to modulate the activity of certain receptors and enzymes, making it a potential candidate for drug development. In biochemistry, this compound has been shown to interact with proteins and nucleic acids, making it a useful tool for studying protein-ligand and protein-nucleic acid interactions.
特性
分子式 |
C14H15NOS |
|---|---|
分子量 |
245.34 g/mol |
IUPAC名 |
2-methyl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H15NOS/c1-11-5-2-3-7-13(11)14(16)15-9-8-12-6-4-10-17-12/h2-7,10H,8-9H2,1H3,(H,15,16) |
InChIキー |
CZKHXYOHYGRKFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=CS2 |
正規SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)


![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)

![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
